

alpha-Methyl-gamma-butyrolactone CAS number 1679-47-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Methyl-*gamma*-butyrolactone

Cat. No.: B162315

[Get Quote](#)

An In-Depth Technical Guide to α -Methyl- γ -butyrolactone (CAS 1679-47-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:
Gemini, Senior Application Scientist

Abstract

α -Methyl- γ -butyrolactone (CAS 1679-47-6), a chiral five-membered cyclic ester, serves as a significant building block in organic synthesis and a key pharmacophore in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, stereochemistry, spectroscopic characterization, and key applications. We delve into detailed experimental protocols, reaction mechanisms, and analytical methodologies, offering field-proven insights into its handling and utilization. Particular emphasis is placed on its role as a modulator of GABA-A receptors, a property that positions it and its derivatives as compounds of interest in neuroscience and drug development. This document is structured to provide both foundational knowledge and actionable protocols for professionals engaged in chemical research and pharmaceutical innovation.

Introduction and Molecular Overview

α -Methyl- γ -butyrolactone, systematically named 3-methyloxolan-2-one, is a derivative of γ -butyrolactone (GBL). It is a colorless to pale yellow liquid distinguished by a methyl group at the α -position relative to the carbonyl group.^[1] This substitution creates a chiral center,

meaning the molecule exists as two non-superimposable enantiomers: (R)- and (S)- α -Methyl- γ -butyrolactone. The presence of this stereocenter is of paramount importance, as the biological activity of many lactone-containing compounds is highly dependent on their stereochemistry.[\[2\]](#)

The γ -butyrolactone ring is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antifungal properties.[\[3\]](#)[\[4\]](#) The α -methyl substitution specifically has been shown to influence potency and selectivity for biological targets, particularly the γ -aminobutyric acid type A (GABA-A) receptor, making this compound a valuable tool for investigating neurological pathways.[\[2\]](#)

Table 1: Core Molecular and Physical Properties

Property	Value	Source(s)
CAS Number	1679-47-6	
Molecular Formula	C ₅ H ₈ O ₂	[5]
Molecular Weight	100.12 g/mol	[5]
IUPAC Name	3-methyloxolan-2-one	[5]
Synonyms	2-Methyl- γ -butyrolactone, 3-Methyldihydrofuran-2(3H)-one	[5]
Appearance	Colorless to pale yellow liquid	[1] [5]
Boiling Point	78-81 °C at 10 mmHg	
Density	~1.06 g/cm ³ at 20 °C	[6]
Refractive Index (n ²⁰ /D)	1.431 - 1.435	[6]
Flash Point	73 °C (163 °F) - closed cup	

| Solubility | Soluble in water and various organic solvents like THF. [\[1\]](#) |

Synthesis and Stereocontrol

The synthesis of α -Methyl- γ -butyrolactone can be approached through several strategies, with the most direct being the α -alkylation of the parent γ -butyrolactone. Controlling the stereochemistry of the α -position is a key challenge and an area of active research.

Direct Alkylation of γ -Butyrolactone

The most straightforward method involves the deprotonation of γ -butyrolactone at the α -carbon to form an enolate, followed by quenching with an electrophilic methyl source like methyl iodide. The choice of base and reaction conditions is critical to prevent side reactions such as self-condensation or ring-opening.

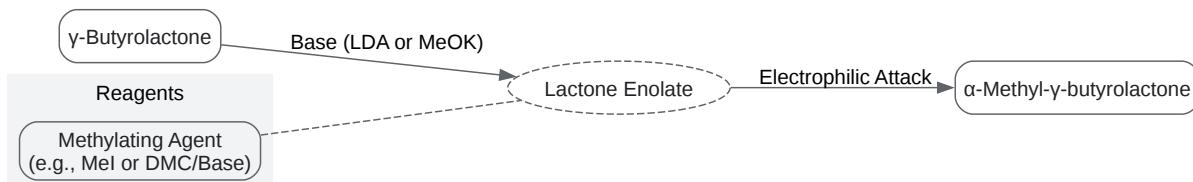
A common laboratory-scale method utilizes a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure rapid and complete enolate formation.^[3]

Representative Protocol: α -Methylation via LDA

- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.
- Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to form LDA.
- Substrate Addition: A solution of γ -butyrolactone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
- Alkylation: Methyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 2-3 hours, then allowed to warm slowly to room temperature overnight.
- Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield racemic α -Methyl- γ -butyrolactone.

A more scalable and potentially greener method utilizes dimethyl carbonate (DMC) as both the methylating agent and solvent, with a base like potassium carbonate (K_2CO_3) at high temperatures.^[7]

Mechanism Insight: At elevated temperatures (e.g., 210 °C), K_2CO_3 and DMC are believed to generate a more potent methylating species and the methoxide base (MeOK), which facilitates the enolization of the lactone for subsequent methylation.^[7]



[Click to download full resolution via product page](#)

Caption: General workflow for the α -methylation of γ -butyrolactone.

Enantioselective Synthesis Strategies

Achieving enantiopure α -Methyl- γ -butyrolactone is critical for pharmacological studies. While direct asymmetric methylation of GBL is challenging, strategies involving chiral auxiliaries or kinetic resolution of related intermediates are employed for analogous systems.

Kinetic Resolution: This technique can be applied to a racemic mixture of a derivative. For instance, a racemic α -methylene- γ -butyrolactone intermediate can undergo an asymmetric reaction catalyzed by a chiral complex (e.g., chiral N,N'-dioxide/AlIII), where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.^{[1][8]} This principle can be adapted to resolve racemic α -Methyl- γ -butyrolactone or its precursors.

Spectroscopic and Analytical Characterization

Unambiguous identification of α -Methyl- γ -butyrolactone requires a combination of spectroscopic techniques.

Table 2: Spectroscopic Data Summary

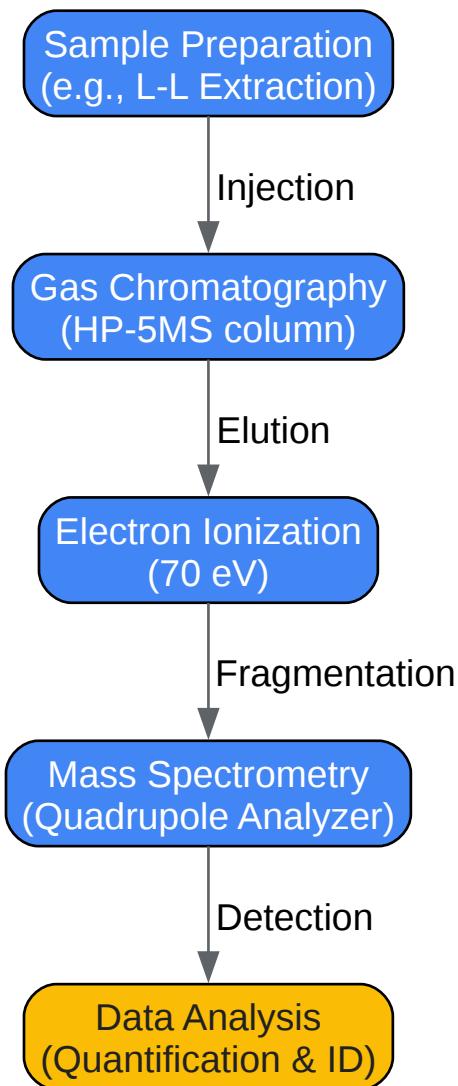
Technique	Key Features and Expected Observations
¹ H NMR	<ul style="list-style-type: none">- -CH₃ (alpha): Doublet, ~1.2 ppm.- -CH (alpha): Multiplet (sextet or quartet of doublets), ~2.5 ppm.- -CH₂ (beta): Multiplet, ~2.0-2.4 ppm.- -CH₂ (gamma): Multiplet (diastereotopic protons), ~4.1-4.4 ppm.
¹³ C NMR	<ul style="list-style-type: none">- -CH₃: ~15 ppm.- -CH₂ (beta): ~29 ppm.- -CH (alpha): ~35 ppm.- -CH₂ (gamma): ~66 ppm.- C=O (carbonyl): ~179 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch (lactone): Strong, sharp absorption band around 1770 cm⁻¹. This is a characteristic peak for five-membered lactones.- C-O Stretch: Strong absorption in the 1150-1250 cm⁻¹ region.- C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

| Mass Spectrometry (EI)| - Molecular Ion (M⁺): Peak at m/z = 100. - Key Fragments: Expect loss of CO₂ (m/z = 56), loss of the methyl group (m/z = 85), and other characteristic fragments resulting from ring cleavage.[5] |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument. Data is compiled based on typical values and information from spectral databases.[5]

Analytical Chromatography

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantification and identification of α -Methyl- γ -butyrolactone.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the GC-MS analysis of α -Methyl- γ -butyrolactone.

Representative Protocol: GC-MS Analysis

- Sample Preparation: For samples in aqueous matrices, perform a liquid-liquid extraction. Acidify 1 mL of the sample to pH < 2 with HCl. Extract with 5 mL of methylene chloride by vortexing for 10 minutes. Centrifuge to separate phases and collect the organic (bottom) layer.^[9] Dry the organic layer over anhydrous Na_2SO_4 .
- Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like α -methylene- γ -butyrolactone)

should be added before extraction.[10]

- GC Conditions:

- Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: Split/splitless, 250 °C.
- Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 2 min.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 40-200) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring ions such as m/z 100, 85, and 56.

Chiral Separation

Resolving the (R)- and (S)-enantiomers requires chiral chromatography. Chiral Gas Chromatography (GC) using a cyclodextrin-based stationary phase is a highly effective method.[2] Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed, often requiring derivatization of the analyte or the use of specialized chiral stationary phases (CSPs).

Chemical Reactivity and Synthetic Utility

The reactivity of α -Methyl- γ -butyrolactone is dominated by the electrophilic carbonyl carbon, the acidic α -proton, and the potential for the lactone to act as an alkylating agent under acidic conditions.

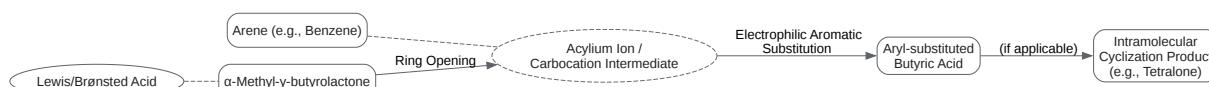
Reactions at the α -Position

As demonstrated in its synthesis, the α -proton can be removed by a strong base to form an enolate. This nucleophilic enolate can react with a variety of electrophiles, not just methyl

iodide. This allows for the synthesis of a wide range of α,α -disubstituted γ -butyrolactones, such as through benzylation to form α -benzyl- α -methyl- γ -butyrolactone.

Friedel-Crafts Type Reactions

Under strong acid catalysis (e.g., heteropolyacids, AlCl_3), γ -butyrolactones can participate in Friedel-Crafts reactions with aromatic compounds. The reaction typically proceeds via acid-catalyzed ring-opening of the lactone to form a carbocationic intermediate, which then acts as the electrophile for aromatic substitution. This is a powerful method for forming carbon-carbon bonds and synthesizing compounds like tetralones.^[7]



[Click to download full resolution via product page](#)

Caption: Generalized mechanism of a Friedel-Crafts reaction involving a lactone.

Biological Activity and Applications

The primary pharmacological interest in α -substituted γ -butyrolactones stems from their ability to modulate the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Modulation of the GABA-A Receptor

Alkyl-substituted butyrolactones exhibit complex interactions with the GABA-A receptor. They can act as positive allosteric modulators (potentiating the effect of GABA) or as inhibitors, often through the picrotoxin binding site.^[2] Studies on related compounds like α -benzyl- α -methyl- γ -butyrolactone (α -BnMeGBL) have shown that:

- Enantioselectivity is Key: The (R)- and (S)-enantiomers can have different potencies and even different effects. For α -BnMeGBL, the (R)-(-) enantiomer was more potent in

anticonvulsant assays, while the (S)-(+) enantiomer showed greater potentiation of GABA-activated currents *in vitro*.^[2]

- A Distinct "Lactone Site": The stimulatory (positive modulatory) effects of these lactones are believed to occur at a binding site distinct from those for benzodiazepines, barbiturates, and neurosteroids, providing strong evidence for a unique "lactone site" on the receptor.^[2]

This modulatory activity makes α -Methyl- γ -butyrolactone and its derivatives valuable lead compounds for the development of novel anticonvulsants, anxiolytics, or sedative-hypnotics.

Use as a Synthetic Building Block

Beyond its direct biological activity, α -Methyl- γ -butyrolactone is a versatile intermediate. Its use in the synthesis of 2-methyl-1-tetralone demonstrates its utility in constructing polycyclic frameworks relevant to natural product synthesis and medicinal chemistry.^[7]

Safety and Handling

α -Methyl- γ -butyrolactone is classified as a combustible liquid and causes skin and serious eye irritation.^[5]

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical advice if symptoms persist. Always consult the material safety data sheet (MSDS) before use.

Conclusion

α -Methyl- γ -butyrolactone (CAS 1679-47-6) is more than a simple derivative of GBL. Its chirality, coupled with the proven biological relevance of the α -alkylated lactone scaffold, makes it a compound of significant interest for drug discovery, particularly in neuroscience. The synthetic methodologies, including direct alkylation and strategies for stereocontrol, provide accessible

routes to this molecule. A thorough understanding of its spectroscopic properties and analytical behavior is essential for its effective use in a research setting. As a versatile building block and a potent neuromodulator, α -Methyl- γ -butyrolactone will continue to be a valuable tool for chemists and pharmacologists exploring the interface of synthesis and biological function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric Synthesis of α -Methylene- γ -Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A useful method for α -methylation of γ -butyrolactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. alpha-Acetyl-alpha-methyl-gamma-butyrolactone | DAICEL Chiral Application Search [search.daicelchiral.com]
- 5. alpha-Methylbutyrolactone | C5H8O2 | CID 98323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-methyl-gamma-butyrolactone, 1679-47-6 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [α -Methyl-gamma-butyrolactone CAS number 1679-47-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162315#alpha-methyl-gamma-butyrolactone-cas-number-1679-47-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com